Methyl 5-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate
Description
Methyl 5-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate is a benzothiophene derivative featuring a 4-fluorobenzoylamino substituent at position 5 and a methyl ester group at position 2. Its molecular formula is C₁₇H₁₁FNO₃S, with a molecular weight of 328.34 g/mol.
Properties
IUPAC Name |
methyl 5-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3S/c1-22-17(21)15-9-11-8-13(6-7-14(11)23-15)19-16(20)10-2-4-12(18)5-3-10/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJBBIDTNNTADS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the formation of the benzothiophene core This can be achieved through the cyclization of appropriate thiophene precursors
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzothiophenes or fluorobenzoyl derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and mechanisms.
Industry: Use in the manufacturing of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism by which Methyl 5-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
Methyl 5-[(2-Thienylcarbonyl)Amino]-1-Benzothiophene-2-Carboxylate
- Molecular Formula: C₁₅H₁₁NO₃S₂
- Molecular Weight : 317.38 g/mol
- Key Differences : Replaces the 4-fluorobenzoyl group with a 2-thienylcarbonyl substituent.
- Implications : The thiophene ring introduces sulfur atoms, which may alter electronic properties and binding interactions compared to the fluorinated analog. This compound’s CAS number is 477847-52-2 .
LY334370 (5-(4-Fluorobenzoyl)Amino-3-(1-Methylpiperidin-4-Yl)-1H-Indole Fumarate)
- Core Structure : Indole instead of benzothiophene.
- Key Differences : The indole core may enhance π-stacking interactions in biological targets, while the 1-methylpiperidin-4-yl group adds basicity.
- Pharmacological Context : LY334370 is associated with serotonin receptor modulation, suggesting structural features critical for GPCR targeting .
Substituent Variations
N-[N-(4-Fluorobenzoyl)-L-Tyrosyl]-L-Phenylalanine Methyl Ester
- Structure : Contains a 4-fluorobenzoyl group but attached to a tyrosine-phenylalanine dipeptide backbone.
- Relevance : Highlights the versatility of the 4-fluorobenzoyl moiety in peptide-based drug design, though the scaffold differs significantly from benzothiophenes .
Methyl 5-Amino-1-Benzothiophene-2-Carboxylate (Parent Compound)
Functional Group Comparisons
Benzimidazole Derivatives
- Structural Contrast : The benzimidazole core replaces benzothiophene, altering electronic distribution and hydrogen-bonding capacity. Such derivatives are often explored for antimicrobial or kinase-inhibitory activity .
N-[6-(4-Fluorobenzoyl)-1H-1,3-Benzodiazol-2-Yl]Methoxycarboximidic Acid
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | 328.34 | ~3.2 | Low (lipophilic) |
| Methyl 5-Amino-1-Benzothiophene-2-Carboxylate | 207.25 | ~1.8 | Moderate |
| Methyl 5-[(2-Thienylcarbonyl)Amino]-... | 317.38 | ~2.9 | Low |
| LY334370 | 441.45 | ~2.5 | Moderate (fumarate salt) |
*LogP values estimated based on substituent contributions.
Biological Activity
Methyl 5-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate is a synthetic compound characterized by a unique structure that includes a benzothiophene core and a fluorobenzoyl amino group. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial activities.
- Molecular Formula : C17H12FNO3S
- Molar Mass : 329.35 g/mol
- CAS Number : 477847-50-0
The biological activity of this compound is thought to be influenced by its ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. The presence of the fluorobenzoyl substituent may enhance its binding affinity and specificity to these targets, potentially altering their activity.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies on fluorinated benzothiazoles have shown potent antiproliferative activity against various cancer cell lines, suggesting that this compound may exhibit similar effects through mechanisms involving DNA adduct formation and metabolic activation within sensitive cells .
Anti-inflammatory Activity
Derivatives of benzothiophene are known for their anti-inflammatory properties. The structural features of this compound may allow it to inhibit pro-inflammatory mediators, making it a candidate for further evaluation in inflammatory disease models .
Antimicrobial Activity
The compound's potential antimicrobial properties are supported by studies indicating that benzothiophene derivatives possess diverse pharmacological effects, including antimicrobial activity against various pathogens. This suggests that this compound could be effective against bacterial and fungal infections .
Case Studies and Research Findings
A review of the literature reveals several key studies highlighting the biological activities of related compounds:
- Antiproliferative Studies : A study demonstrated that fluorinated benzothiazoles exhibited potent antiproliferative activity without a biphasic dose-response relationship, indicating a straightforward therapeutic potential .
- Enzyme Inhibition : Compounds with the benzothiophene scaffold have been shown to inhibit acetylcholinesterase (AChE), suggesting neuroprotective effects that could be relevant for conditions like Alzheimer's disease .
- Cell Viability Tests : In vitro studies have tested various derivatives for their cytotoxic effects on neuroblastoma cell lines. Compounds similar to this compound showed no significant cytotoxicity at concentrations where they inhibited enzyme activity, indicating a potentially safe therapeutic profile .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 5-[(4-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate | C17H12ClNO3S | Contains a chlorobenzoyl group instead of fluorobenzoyl |
| Methyl 5-(benzyloxy)-1-benzothiophene-2-carboxylate | C17H14O3S | Features a benzyloxy substituent affecting solubility |
| Methyl 5-(phenylamino)-1-benzothiophene-2-carboxylate | C17H15NOS | Contains an amino group directly attached to the phenyl ring |
The unique substitution pattern of this compound may confer distinct chemical and biological properties compared to these analogs.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
